2-Methoxy-6-(4-methoxyphenyl)-3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine
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Overview
Description
2-Methoxy-6-(4-methoxyphenyl)-3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a complex organic compound that features a pyridine ring substituted with methoxyphenyl and oxadiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(4-methoxyphenyl)-3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the oxadiazole ring, which is then coupled with the pyridine ring. The methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent, and catalysts used in the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-(4-methoxyphenyl)-3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid derivatives, while reduction of the oxadiazole ring can produce aminopyridine derivatives.
Scientific Research Applications
2-Methoxy-6-(4-methoxyphenyl)-3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(4-methoxyphenyl)-3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and oxadiazole groups play a crucial role in binding to these targets, modulating their activity. The compound may also influence various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-Methoxy-6-{[(4-methylphenyl)imino]methyl}phenol
- 4-Methoxy-6-[2-(4-methoxyphenyl)ethyl]-5,6-dihydro-2H-pyran-2-one
- 2-Methoxyphenyl isocyanate
Uniqueness
What sets 2-Methoxy-6-(4-methoxyphenyl)-3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[2-methoxy-6-(4-methoxyphenyl)pyridin-3-yl]-5-(2-methoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c1-26-15-10-8-14(9-11-15)18-13-12-17(21(23-18)28-3)20-24-22(29-25-20)16-6-4-5-7-19(16)27-2/h4-13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOPLOGRXQONJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C=C2)C3=NOC(=N3)C4=CC=CC=C4OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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